molecular formula C11H13F3N2O B2551416 1-[(Pyridin-3-yl)methyl]-3-(trifluoromethyl)pyrrolidin-3-ol CAS No. 2097862-43-4

1-[(Pyridin-3-yl)methyl]-3-(trifluoromethyl)pyrrolidin-3-ol

Cat. No.: B2551416
CAS No.: 2097862-43-4
M. Wt: 246.233
InChI Key: YVZNOLRUVOTZKQ-UHFFFAOYSA-N
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Description

1-[(Pyridin-3-yl)methyl]-3-(trifluoromethyl)pyrrolidin-3-ol is a sophisticated chemical building block designed for advanced pharmaceutical research and development. This compound integrates a pyrrolidin-3-ol scaffold substituted with a trifluoromethyl group and a (pyridin-3-yl)methyl moiety, a structural motif frequently explored in modern drug discovery for its favorable physicochemical properties and potential to interact with biologically relevant targets. Compounds featuring a pyrrolidine ring and a trifluoromethyl group are of significant interest in medicinal chemistry. Research on structurally similar molecules has shown that the pyrrolidine ring is a valuable scaffold, often utilized in the design of ligands for central nervous system (CNS) targets . Furthermore, the incorporation of a trifluoromethyl group is a well-established strategy to enhance a compound's metabolic stability, membrane permeability, and binding affinity . The pyridine moiety further adds to the versatility of this reagent, as pyridine and its derivatives are essential intermediates in synthesizing a wide range of specialty chemicals, including active pharmaceutical ingredients (APIs) . The specific structure of this compound suggests potential utility in several research areas. It may serve as a key intermediate in the synthesis of potential protease inhibitors or receptor modulators, given that similar trifluoromethylpyridine derivatives are found in approved antiviral and anticancer drugs . Its physicochemical profile also makes it a candidate for structure-activity relationship (SAR) studies in programs aimed at developing novel analgesics or treatments for substance use disorders, where dual-target ligands incorporating similar fragments have been investigated . This product is provided for research use only and is not intended for diagnostic or therapeutic applications. It is the responsibility of the researcher to ensure safe handling and determine the suitability of this compound for their specific investigations.

Properties

IUPAC Name

1-(pyridin-3-ylmethyl)-3-(trifluoromethyl)pyrrolidin-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13F3N2O/c12-11(13,14)10(17)3-5-16(8-10)7-9-2-1-4-15-6-9/h1-2,4,6,17H,3,5,7-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVZNOLRUVOTZKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1(C(F)(F)F)O)CC2=CN=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13F3N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(Pyridin-3-yl)methyl]-3-(trifluoromethyl)pyrrolidin-3-ol typically involves the construction of the pyrrolidine ring followed by the introduction of the pyridin-3-ylmethyl and trifluoromethyl groups. One common method involves the reaction of a pyrrolidine derivative with a pyridin-3-ylmethyl halide under basic conditions to form the desired product. The trifluoromethyl group can be introduced via nucleophilic substitution using a trifluoromethylating agent such as trifluoromethyl iodide .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, the use of catalysts and optimized reaction conditions can further enhance the production process .

Chemical Reactions Analysis

Types of Reactions

1-[(Pyridin-3-yl)methyl]-3-(trifluoromethyl)pyrrolidin-3-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The pyridine ring can be reduced to form a piperidine derivative.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Scientific Research Applications

1-[(Pyridin-3-yl)methyl]-3-(trifluoromethyl)pyrrolidin-3-ol has several key applications:

1. Medicinal Chemistry

  • Anti-inflammatory Activity : Research indicates that compounds similar to this one exhibit anti-inflammatory properties, making them candidates for treating inflammatory diseases.
  • Anticancer Potential : Studies suggest that this compound may show efficacy against various cancer cell lines, indicating potential for further exploration in oncology.

2. Biochemistry

  • Ligand in Biochemical Assays : The compound is investigated for its potential as a ligand, interacting with various biological targets, including neurotransmitter receptors.
  • Enzyme Inhibition : It may act as an inhibitor for specific enzymes involved in metabolic pathways, leading to therapeutic effects.

3. Materials Science

  • Building Block for Synthesis : Used as a precursor in the synthesis of more complex molecules with unique properties.

In Vitro Studies

A study on related pyrrolidine compounds demonstrated significant cytotoxicity against cancer cells, highlighting the potential of similar structures to induce apoptosis in malignant cells. For instance, compounds structurally related to this compound were shown to activate signaling pathways associated with cell survival in neuroprotection studies using organotypic hippocampal slice cultures.

Mechanism of Action

The mechanism of action of 1-[(Pyridin-3-yl)methyl]-3-(trifluoromethyl)pyrrolidin-3-ol involves its interaction with specific molecular targets. The pyridine ring can interact with various enzymes and receptors, modulating their activity. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets .

Comparison with Similar Compounds

1-(3-(Trifluoromethyl)phenyl)pyrrolidin-3-ol

  • Structural Differences : Replaces the pyridin-3-ylmethyl group with a 3-(trifluoromethyl)phenyl substituent .
  • Increased aromaticity may enhance hydrophobic interactions compared to the pyridine-containing analog.
  • Applications : Similar trifluoromethyl-pyrrolidine scaffolds are often explored in drug discovery for CNS or antiviral targets.

1-[4-Amino-2-(trifluoromethyl)phenyl]pyrrolidin-3-ol

  • Structural Differences: Features a 4-amino-2-(trifluoromethyl)phenyl group instead of pyridin-3-ylmethyl .
  • The electron-donating amino group may counteract the electron-withdrawing effects of -CF₃, altering reactivity.
  • Hazard Class : Classified as an irritant, indicating handling precautions are necessary .

1-(6-(Trifluoromethyl)pyridin-3-yl)ethanol

  • Structural Differences: Contains a pyridin-3-yl group directly attached to ethanol rather than a pyrrolidine-hydroxyl system .
  • Implications: The absence of the pyrrolidine ring simplifies the structure but reduces conformational rigidity. The hydroxyl group in ethanol may engage in different hydrogen-bonding interactions compared to pyrrolidin-3-ol.

Oxadiazole Derivatives with Pyrrolidin-3-yl Substituents

  • Example : 5-[2-[(3R)-1-(2-Phenylethyl)pyrrolidin-3-yl]oxyphenyl]-3-(4-pyridyl)-1,2,4-oxadiazole (1a) .
  • Structural Differences : Incorporates an oxadiazole core linked to pyrrolidin-3-yl and pyridyl groups.
  • Implications: The oxadiazole moiety is a bioisostere for ester or amide groups, often enhancing metabolic stability.

Data Table: Key Structural and Functional Comparisons

Compound Name Core Structure Key Substituents Molecular Formula Notable Properties
Target Compound Pyrrolidin-3-ol Pyridin-3-ylmethyl, -CF₃ C₁₁H₁₃F₃N₂O Enhanced lipophilicity, H-bonding
1-(3-(Trifluoromethyl)phenyl)pyrrolidin-3-ol Pyrrolidin-3-ol 3-(Trifluoromethyl)phenyl C₁₁H₁₂F₃NO Higher hydrophobicity
1-[4-Amino-2-(CF₃)phenyl]pyrrolidin-3-ol Pyrrolidin-3-ol 4-Amino-2-(trifluoromethyl)phenyl C₁₁H₁₃F₃N₂O Improved solubility, H-bond donor
1-(6-CF₃-pyridin-3-yl)ethanol Ethanol 6-(Trifluoromethyl)pyridin-3-yl C₈H₈F₃NO Simplified structure, lower MW
Oxadiazole-pyrrolidine derivative (1a) 1,2,4-Oxadiazole Pyrrolidin-3-yl, 4-pyridyl C₂₄H₂₃N₅O₂ Antiviral potential

Research Findings and Implications

  • Bioactivity Trends : Oxadiazole derivatives (e.g., 1a) demonstrate antiviral activity, suggesting that pyrrolidine-hydroxyl analogs like the target compound could be optimized for similar applications .
  • Solubility vs. Lipophilicity: Amino-substituted derivatives (e.g., 1-[4-Amino-2-(CF₃)phenyl]pyrrolidin-3-ol) balance lipophilicity with solubility, a critical factor in drug development .

Biological Activity

1-[(Pyridin-3-yl)methyl]-3-(trifluoromethyl)pyrrolidin-3-ol is a compound that has garnered attention in the field of medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a pyrrolidine ring substituted with a pyridin-3-ylmethyl group and a trifluoromethyl group. The trifluoromethyl group is known to enhance biological activity by improving metabolic stability and bioavailability .

The biological activity of this compound is largely attributed to its interactions with various biochemical pathways. Compounds containing a pyrrolidine ring often exhibit diverse pharmacological effects, including:

  • Modulation of neurotransmitter systems : Pyrrolidine derivatives can influence neurotransmitter receptors, potentially affecting mood and cognition.
  • Inhibition of enzymes : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways, which could lead to therapeutic effects in conditions such as cancer or inflammation.

Pharmacological Effects

  • Anti-inflammatory Activity : Research indicates that pyrrolidine derivatives may possess anti-inflammatory properties, making them candidates for treating inflammatory diseases .
  • Anticancer Potential : Some studies suggest that compounds with similar structures have shown efficacy against various cancer cell lines, indicating potential for further exploration in oncology .
  • Neuroprotective Effects : There are indications that this compound could offer neuroprotective benefits, particularly in models of neurodegenerative diseases .

Case Studies and Experimental Data

  • In Vitro Studies : A study investigating related pyrrolidine compounds demonstrated significant cytotoxicity against cancer cells, highlighting the potential of similar structures to induce apoptosis in malignant cells .
  • Neuroprotection Studies : In organotypic hippocampal slice cultures, compounds structurally related to this compound were shown to activate signaling pathways associated with cell survival, suggesting neuroprotective mechanisms .

Comparative Analysis

To better understand the unique properties of this compound, it is useful to compare it with similar compounds:

Compound NameStructure FeaturesBiological Activity
1-Methyl-3-pyrrolidinylmethanolLacks trifluoromethyl groupModerate anti-inflammatory effects
3-(Trifluoromethyl)pyrrolidineLacks pyridin-3-ylmethyl groupLimited anticancer activity
Pyridin-3-ylmethylamineLacks pyrrolidine ring and trifluoromethylMinimal biological activity

Q & A

Q. What are the common synthetic routes for preparing 1-[(Pyridin-3-yl)methyl]-3-(trifluoromethyl)pyrrolidin-3-ol?

Synthesis typically involves multi-step strategies:

  • Step 1 : Formation of the pyrrolidine core via cyclization or reductive amination. For example, trifluoromethyl groups can be introduced via nucleophilic trifluoromethylation using TMSCF₃ or Ruppert-Prakash reagents under basic conditions .
  • Step 2 : Pyridinylmethyl substitution is achieved via alkylation or Mitsunobu reactions, leveraging the reactivity of pyridine-3-methanol derivatives .
  • Key characterization : Confirm structure using 1^1H/13^{13}C NMR (e.g., trifluoromethyl signals at ~110–120 ppm in 19^{19}F NMR) and high-resolution mass spectrometry (HRMS) .

Q. How is the stereochemistry of the pyrrolidin-3-ol moiety resolved during synthesis?

  • Chiral resolution : Use chiral auxiliaries (e.g., Evans oxazolidinones) or enzymatic resolution methods.
  • Asymmetric catalysis : Employ transition-metal catalysts (e.g., Ru-BINAP complexes) for enantioselective hydrogenation of pyrrolidinone intermediates .
  • Analytical validation : Chiral HPLC or polarimetry ensures enantiopurity (>99% ee) .

Q. What spectroscopic techniques are critical for characterizing this compound?

  • NMR : 1^1H NMR identifies protons on the pyridine and pyrrolidine rings (e.g., pyridin-3-yl protons at δ 7.2–8.5 ppm), while 19^{19}F NMR confirms the trifluoromethyl group (δ -60 to -70 ppm) .
  • X-ray crystallography : Resolves absolute configuration and hydrogen-bonding interactions in the solid state .
  • IR spectroscopy : Hydroxyl (O–H) stretches at ~3200–3400 cm⁻¹ and C–F vibrations at ~1100–1200 cm⁻¹ .

Advanced Research Questions

Q. How does the trifluoromethyl group influence the compound’s biological activity and pharmacokinetics?

  • Lipophilicity enhancement : The CF₃ group increases membrane permeability, measured via logP assays (e.g., shake-flask method).
  • Metabolic stability : In vitro microsomal studies (e.g., rat liver microsomes) show reduced CYP450-mediated oxidation due to electron-withdrawing effects .
  • Receptor binding : Molecular docking simulations (AutoDock Vina) suggest CF₃ stabilizes hydrophobic interactions with target proteins .

Q. What strategies mitigate conflicting bioactivity data across different assays?

  • Assay standardization : Use orthogonal assays (e.g., SPR for binding affinity vs. functional cell-based assays) to cross-validate results.
  • Control for solvent effects : DMSO concentration in stock solutions should be ≤0.1% to avoid false negatives in cytotoxicity screens .
  • Batch consistency : Ensure synthetic reproducibility via QC protocols (e.g., ≥95% purity by HPLC) .

Q. How can computational modeling guide the design of analogs with improved selectivity?

  • QSAR studies : Correlate substituent electronic parameters (Hammett σ) with activity using Gaussian-derived molecular descriptors.
  • Free-energy perturbation (FEP) : Predict binding affinity changes upon substituting the pyridinylmethyl group with heterocycles (e.g., thiophene) .
  • ADMET prediction : Tools like SwissADME assess intestinal absorption and blood-brain barrier penetration for lead optimization .

Q. What are the challenges in scaling up enantioselective synthesis for in vivo studies?

  • Catalyst loading : Reduce Pd or Ru catalyst use via flow chemistry (e.g., packed-bed reactors) to maintain cost-efficiency.
  • Purification bottlenecks : Replace column chromatography with crystallization-driven purification (e.g., chiral resolving agents) .
  • Yield optimization : Design of Experiments (DoE) identifies critical parameters (temperature, solvent polarity) for reaction robustness .

Data Contradiction Analysis

Q. How to reconcile discrepancies in reported IC₅₀ values across studies?

  • Source analysis : Check assay conditions (e.g., ATP concentration in kinase assays) and cell lines (e.g., HEK293 vs. HeLa).
  • Statistical rigor : Apply Grubbs’ test to identify outliers in replicate experiments (n ≥ 3).
  • Meta-analysis : Pool data from public repositories (ChEMBL, PubChem) to calculate weighted averages .

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